molecular formula C18H15ClFN3O3 B2770755 (2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946243-09-0

(2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2770755
CAS No.: 946243-09-0
M. Wt: 375.78
InChI Key: MCTIRUOFBHRMHJ-UHFFFAOYSA-N
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Description

(2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

The synthesis of (2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

(2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions:

Common reagents used in these reactions include palladium catalysts, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in antifungal applications, it may inhibit the enzyme 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents. Compared to these compounds, (2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may offer unique advantages, such as improved potency or a broader spectrum of activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3/c1-11-17(18(24)26-10-12-5-3-4-6-15(12)20)21-22-23(11)13-7-8-16(25-2)14(19)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTIRUOFBHRMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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